molecular formula C11H16ClNO2 B13733083 Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride CAS No. 1639-35-6

Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride

Cat. No.: B13733083
CAS No.: 1639-35-6
M. Wt: 229.70 g/mol
InChI Key: CYMMEXYPWIUVOF-UHFFFAOYSA-N
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Description

Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its applications in various chemical processes and is characterized by its dimethylamino and propiophenone functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for 2 hours, followed by filtration and crystallization . The detailed procedure is as follows:

  • In a 500-ml round-bottomed flask, combine 60 g of acetophenone, 52.7 g of dimethylamine hydrochloride, and 19.8 g of paraformaldehyde.
  • Add 1 ml of concentrated hydrochloric acid in 80 ml of 95% ethanol.
  • Reflux the mixture on a steam bath for 2 hours.
  • Filter the yellowish solution and transfer it to a 1-l wide-mouthed Erlenmeyer flask.
  • Dilute with 400 ml of acetone, cool to room temperature, and chill overnight in the refrigerator.
  • Filter and wash the large crystals with 25 ml of acetone.
  • Dry the product for 2.5 hours at 40–50°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

CAS No.

1639-35-6

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,13H,7-8H2,1-2H3;1H

InChI Key

CYMMEXYPWIUVOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1O.Cl

Origin of Product

United States

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